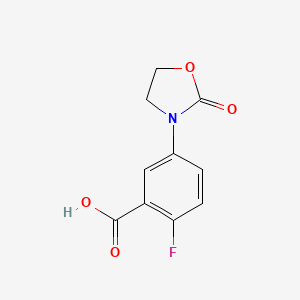
2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid
概要
説明
2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid is a fluorinated organic compound characterized by the presence of a fluoro group and a 2-oxo-1,3-oxazolidin-3-yl moiety attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid typically involves the following steps:
Fluorination: The starting material, 5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid, undergoes fluorination to introduce the fluoro group at the 2-position of the benzene ring.
Oxazolidinone Formation: The oxazolidinone ring is formed through cyclization reactions involving amide intermediates.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the fluoro group to other functional groups.
Reduction: Reduction reactions can reduce the oxazolidinone ring or other functional groups present in the molecule.
Substitution: Substitution reactions can replace the fluoro group or other substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, or aldehydes.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
科学的研究の応用
2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antibacterial applications, the compound may inhibit bacterial cell wall synthesis by targeting enzymes involved in the process. In antithrombotic applications, it may inhibit blood clot formation by targeting coagulation factors.
類似化合物との比較
2-Fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid is unique due to its specific structural features, such as the presence of the fluoro group and the oxazolidinone ring. Similar compounds include:
Tedizolid: An antibacterial agent with a similar oxazolidinone structure.
BAY 59-7939: A potent and selective direct FXa inhibitor used as an antithrombotic agent.
These compounds share structural similarities but differ in their functional groups and biological activities, highlighting the uniqueness of this compound.
特性
IUPAC Name |
2-fluoro-5-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO4/c11-8-2-1-6(5-7(8)9(13)14)12-3-4-16-10(12)15/h1-2,5H,3-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCDMXXTXDWUGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC(=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















